2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide
Description
This compound features a pyrimidinone core substituted with a 3,5-dimethylpyrazole moiety at the 2-position and a 4-methyl group on the pyrimidinone ring. The acetamide side chain is linked to a 4-methylphenyl group, contributing to its hydrophobic character.
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-12-5-7-16(8-6-12)21-17(25)11-23-18(26)10-13(2)20-19(23)24-15(4)9-14(3)22-24/h5-10H,11H2,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOJGRWZGVDFMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2N3C(=CC(=N3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Formation of the pyrimidine ring: This involves the cyclization of intermediates to form the pyrimidine ring.
Coupling of the pyrazole and pyrimidine rings: This step involves the formation of a bond between the pyrazole and pyrimidine rings.
Introduction of the acetamide group: This is typically done by reacting the intermediate with acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential therapeutic effects.
Biology: It can be used in studies to understand its biological activity and potential as a bioactive molecule.
Pharmaceuticals: The compound can be explored for its potential use in pharmaceutical formulations.
Materials Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formulas.
- The 4-methylphenyl group offers moderate hydrophobicity compared to the electron-withdrawing trifluoromethyl group in the compound, which may enhance metabolic stability . The cyclopropyl substituent in the compound introduces conformational rigidity, possibly affecting target selectivity .
Hydrogen Bonding and Crystallinity
Hydrogen bonding patterns, critical for crystal packing and solubility, vary significantly:
- The pyridazinone core in the compound may form fewer hydrogen bonds compared to the pyrimidinone system, reducing crystallinity .
Pharmacological Implications
- Target Compound : The 4-methylphenyl group balances lipophilicity and solubility, making it favorable for oral bioavailability.
- Analog: The pyridazinone and cyclopropyl groups may confer selectivity for specific kinase isoforms but could reduce solubility .
Biological Activity
The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide is a synthetic derivative that belongs to the class of pyrazole and pyrimidine compounds. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 304.34 g/mol. The structure consists of a dihydropyrimidine core substituted with a pyrazole moiety and an acetamide group, which may influence its pharmacological properties.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial effects. A study highlighted that compounds similar to our target compound demonstrated activity against various bacterial strains such as E. coli and S. aureus. The presence of the pyrazole ring is crucial for this activity, as modifications can enhance or diminish efficacy .
Anti-inflammatory Properties
Pyrazole derivatives have been widely studied for their anti-inflammatory effects. For instance, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6 in vitro. The activity was comparable to standard anti-inflammatory drugs like dexamethasone . The specific compound under review may exhibit similar mechanisms due to its structural analogies.
Anticancer Potential
The anticancer potential of pyrazole-based compounds has been documented in various studies. Compounds that incorporate both pyrazole and dihydropyrimidine structures have shown promise in inhibiting cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest .
Study 1: Synthesis and Evaluation
In a study conducted by researchers focusing on the synthesis of new pyrazole derivatives, several compounds were evaluated for their biological activities. Among them, derivatives containing the dihydropyrimidine structure exhibited significant inhibitory effects on human recombinant alkaline phosphatases, indicating potential therapeutic applications in conditions requiring enzyme modulation .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis showed that modifications at specific positions on the pyrazole and pyrimidine rings could lead to enhanced biological activity. For example, substituents at the 4-position of the pyrimidine ring improved anti-inflammatory activity significantly compared to unsubstituted counterparts .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
